molecular formula C16H17N2NaO5S B12071084 Penicillin X sodium

Penicillin X sodium

Cat. No.: B12071084
M. Wt: 372.4 g/mol
InChI Key: VLUNNMCSPBQUDX-UHFFFAOYSA-M
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Description

Penicillin X sodium is a useful research compound. Its molecular formula is C16H17N2NaO5S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N2NaO5S

Molecular Weight

372.4 g/mol

IUPAC Name

sodium;4-[2-[(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenolate

InChI

InChI=1S/C16H18N2O5S.Na/c1-16(2)12(15(22)23)18-13(21)11(14(18)24-16)17-10(20)7-8-3-5-9(19)6-4-8;/h3-6,11-12,14,19H,7H2,1-2H3,(H,17,20)(H,22,23);/q;+1/p-1

InChI Key

VLUNNMCSPBQUDX-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)[O-])C(=O)O)C.[Na+]

Origin of Product

United States

Historical and Foundational Research on Penicillin X Sodium

Early Discoveries and Isolation of Penicillins

The initial discovery of penicillin's antibacterial potential was a chance event, but its subsequent isolation and characterization required systematic scientific endeavor.

Fleming's Initial Observations of Penicillium spp. Antibacterial Action

In September 1928, Scottish physician and bacteriologist Alexander Fleming, working at St. Mary's Hospital in London, made a groundbreaking observation. Upon returning from a holiday, he noticed that a culture plate of Staphylococcus aureus bacteria had been contaminated by a mold, later identified as a strain of Penicillium notatum (now classified as Penicillium rubens) acs.orgwikipedia.orgpbs.orgwikipedia.org. Crucially, Fleming observed a clear zone around the mold where the bacteria had failed to grow, indicating that the mold secreted a substance with potent antibacterial properties acs.orgwikipedia.orgpbs.orgwikipedia.orgnih.gov. He named this substance "penicillin" wikipedia.orgwikipedia.orgnih.govwikipedia.orgrecforge.comasu.edudrugs.com.

Fleming's initial experiments confirmed that this "mold juice" could kill a range of harmful bacteria, including streptococcus, meningococcus, and the diphtheria bacillus acs.org. He published his findings in the British Journal of Experimental Pathology in 1929 acs.orgwikipedia.orgwikipedia.orgnih.govwikipedia.orgrecforge.comasu.edunih.gov. However, Fleming's efforts to isolate and purify the unstable penicillin compound proved challenging due to a lack of adequate laboratory resources and chemical expertise at St. Mary's acs.orgnih.govrecforge.com. For nearly a decade, penicillin remained largely a laboratory curiosity, with its therapeutic potential yet to be fully realized nih.gov.

Oxford Team's Purification and Characterization Efforts for Penicillin

The critical transformation of penicillin from an experimental observation into a viable therapeutic agent was spearheaded by a team at the Sir William Dunn School of Pathology at Oxford University, led by Howard Florey and Ernst Chain, with significant contributions from Norman Heatley and Edward Abraham acs.orgwikipedia.orgwikipedia.orgnih.govwikipedia.orgasu.edunih.govbritannica.comox.ac.uk. Their systematic research began in earnest in 1939 acs.orgwikipedia.orgnih.govwikipedia.orgox.ac.uk.

The Oxford team meticulously worked to cultivate the Penicillium mold, extract the active penicillin compound, purify it, and develop methods for its assay and storage acs.orgwikipedia.orgnih.govwikipedia.orgrecforge.comasu.edunih.govox.ac.uk. Norman Heatley, a chemist in Florey's lab, was instrumental in devising extraction and purification techniques, including the use of amyl acetate (B1210297) and a countercurrent system, and later alumina (B75360) column chromatography, to obtain a purer form of penicillin acs.orgrecforge.comasu.edunih.gov. Edward Abraham and Ernst Chain focused on the chemical characterization of the molecule acs.orgnih.govjmvh.org.

These efforts culminated in the successful isolation of a relatively pure penicillin compound by 1942 wikipedia.org. Early clinical trials, including the treatment of Albert Alexander in February 1941, demonstrated penicillin's remarkable efficacy against severe bacterial infections, although supply limitations meant his treatment could not be completed acs.orgpbs.orgasu.edu. By 1941, an injectable form of the drug was available for therapeutic use britannica.com. The profound impact of their work was recognized with the 1945 Nobel Prize in Physiology or Medicine, shared by Fleming, Florey, and Chain acs.orgwikipedia.orgwikipedia.orgnih.govwikipedia.orgnih.gov.

Identification and Naming of Penicillin Variants (e.g., Penicillin X)

As research progressed, it became evident that the Penicillium mold produced not a single compound, but a mixture of related penicillins. These natural penicillins differ primarily in the side chain attached to the core 6-aminopenicillanic acid structure, which influences their antibacterial spectrum, stability, and other properties wikipedia.orginchem.org.

Among the identified natural penicillins were Penicillin F, G, K, and X wikipedia.orgaskfilo.comkarger.com. Penicillin X, specifically, was identified as p-hydroxybenzylpenicillin wikipedia.orgaskfilo.comstenutz.eufda.govnih.govontosight.aichemsrc.com. This variant is structurally similar to the more widely known Penicillin G (benzylpenicillin) but possesses a hydroxyl group on the phenyl ring of its side chain wikipedia.orgaskfilo.comstenutz.eufda.govnih.govchemsrc.com. Research indicated that Penicillin X had a relative potency higher than Penicillin G, estimated at 130-140% wikipedia.org. While Penicillin G was ultimately selected for widespread clinical use and commercial production due to a balance of factors including biosynthetic availability and activity karger.com, the identification and characterization of Penicillin X contributed to the broader understanding of the penicillin family and their chemical variations.

Evolution of Penicillin Production Methodologies for Research

The early stages of penicillin research were severely hampered by the limited quantities of the substance that could be produced. Initial production relied on surface culture methods, which were inefficient for generating the larger volumes needed for extensive laboratory experiments and clinical trials acs.orgjmvh.org.

To overcome these limitations, significant efforts were directed towards evolving production methodologies. The Oxford team, facing wartime constraints in Britain, sought assistance in the United States, leading to collaborations with the U.S. Department of Agriculture's Northern Regional Research Laboratory (NRRL) acs.orgpbs.orgasu.edunih.govjmvh.org. The NRRL had pioneered submerged culture fermentation techniques, often referred to as "deep fermentation," which allowed for significantly increased yields by growing the mold throughout the culture medium rather than just on the surface acs.orgasu.edujmvh.org.

This shift involved developing more sophisticated bioreactors and optimizing culture media. Researchers also focused on isolating and developing higher-yielding strains of Penicillium wikipedia.orgasu.edunih.govjmvh.org. Methods for extracting and purifying penicillin were refined, employing techniques like chromatography to obtain sufficient quantities of the compound for crucial animal experiments and early human trials acs.orgrecforge.comasu.edunih.gov. These advancements in production and purification were essential for moving penicillin from a laboratory curiosity to a potential therapeutic agent, paving the way for the development of specific salt forms like Penicillin X sodium for enhanced stability or solubility in research and potential clinical applications.

Key Milestones in Penicillin Discovery and Development

Year(s)EventKey Figures
1928Fleming's accidental discovery of penicillin's antibacterial properties.Alexander Fleming
1929Fleming publishes his findings on penicillin.Alexander Fleming
1939Oxford team begins systematic research into penicillin isolation and purification.Howard Florey, Ernst Chain, Norman Heatley
1940First mouse experiments demonstrating penicillin's in vivo efficacy.Norman Heatley, Ernst Chain, Howard Florey
1941First human trials of penicillin conducted; Florey and Heatley travel to the US for production aid.Albert Alexander (patient), Howard Florey, Norman Heatley
1941-1942Extensive clinical trials conducted by the Oxford team.Howard Florey, Ernst Chain, Norman Heatley
1942First civilian patient (Anne Miller) treated with penicillin.Anne Miller (patient)
1943Development of deep-tank fermentation techniques for mass production.NRRL researchers, Norman Heatley
1945Fleming, Florey, and Chain awarded the Nobel Prize in Physiology or Medicine.Alexander Fleming, Howard Florey, Ernst Chain

Major Penicillin Variants Identified

Common NameScientific Name/DesignationDistinguishing FeatureRelative Potency (vs. Penicillin G)
Penicillin GBenzylpenicillinBenzyl (B1604629) side chain100%
Penicillin Xp-Hydroxybenzylpenicillinp-Hydroxybenzyl side chain130-140%
Penicillin F2-PentenylpenicillinPent-2-enyl side chain70-82%
Penicillin Kn-Heptylpenicillinn-Heptyl side chain110-120%

Early Production and Purification Methodologies for Research

Researcher(s)Key Methodologies / ContributionsFocus
Alexander FlemingSurface culture of Penicillium notatum; extraction of crude "mold juice."Initial observation and naming of penicillin; limited purification.
Howard Florey, Ernst Chain, Norman HeatleySurface culture optimization; extraction using amyl acetate and countercurrent systems; purification via alumina column chromatography; development of assays.Isolation, purification, and characterization of penicillin for animal and early human trials.
U.S. Department of Agriculture (NRRL)Pioneering submerged (deep-tank) fermentation; isolation of higher-yielding Penicillium strains; optimization of culture media.Scaling up production for research and wartime needs; improving yields significantly compared to surface culture methods.
Edward AbrahamRefinement of purification techniques, including column chromatography.Enhancing the purity of penicillin extracts for detailed study and clinical application.

Molecular and Biochemical Mechanisms of Action of Penicillin X Sodium

Inhibition of Bacterial Cell Wall Synthesis by Penicillin X Sodium

The primary mechanism of action for this compound is the disruption of peptidoglycan synthesis. news-medical.netnih.gov Peptidoglycan is a crucial polymer that forms a mesh-like layer, providing the bacterial cell wall with structural rigidity and protecting the bacterium from osmotic pressure. news-medical.netlibretexts.orgwikipedia.org This protective layer is particularly thick in Gram-positive bacteria. news-medical.netuomustansiriyah.edu.iq

For bacteria to grow and divide, the peptidoglycan wall must be continuously remodeled and synthesized. news-medical.netnih.gov this compound's action is most effective against actively proliferating bacteria because it interferes with this dynamic construction process. uomustansiriyah.edu.iqnih.gov The antibiotic inhibits the final steps of peptidoglycan assembly, specifically the cross-linking of peptide chains. news-medical.netlibretexts.orgwikipedia.org This inhibition leads to the formation of a weakened, defective cell wall. libretexts.org Without a properly formed cell wall, the bacterium cannot withstand the high internal osmotic pressure, leading to water influx, swelling, and eventual rupture, a process known as osmotic lysis. news-medical.netlibretexts.org

Interaction with Penicillin-Binding Proteins (PBPs)

The direct molecular targets of this compound and other β-lactam antibiotics are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). wikipedia.orgnih.govoup.com These proteins are typically membrane-bound and are essential for the final stages of peptidoglycan synthesis. wikipedia.orgoup.com PBPs are, in essence, transpeptidase enzymes that catalyze the formation of peptide cross-links between adjacent glycan strands of the peptidoglycan polymer. news-medical.netoup.comacs.org By binding to and inactivating these crucial enzymes, this compound effectively halts the construction of a stable cell wall. wikipedia.orgwikipedia.org

Different bacteria possess a variety of PBPs, which can be broadly categorized into high-molecular-weight (HMW) and low-molecular-weight (LMW) classes, each with specific roles in cell elongation, division, and shape maintenance. oup.comproteopedia.org The affinity and binding rates of penicillins can vary among these different PBPs. oup.com

Acylation of PBP Active Sites by the Beta-Lactam Ring of this compound

The chemical structure of this compound is analogous to that of D-alanyl-D-alanine, the terminal dipeptide of the nascent peptidoglycan peptide chains that serve as the natural substrate for PBPs. oup.comtaylorandfrancis.comnih.gov This structural mimicry allows the antibiotic to fit into the active site of the PBP enzyme. taylorandfrancis.com

The core of this interaction lies in the highly reactive four-membered beta-lactam ring, a characteristic feature of all penicillin antibiotics. news-medical.netwikipedia.org When this compound binds to the PBP, the strained amide bond within the β-lactam ring is ruptured. This leads to the formation of a stable, covalent acyl-enzyme complex with a critical serine residue within the PBP's active site. wikipedia.orgoup.comnih.govnih.gov This acylation reaction is effectively irreversible and inactivates the enzyme, preventing it from carrying out its normal function in cell wall synthesis. wikipedia.orgnih.gov The formation of this long-lived complex is the key molecular event that blocks the transpeptidation process. oup.comnih.gov

Impact on Peptidoglycan Cross-linking Mechanisms

The inactivation of PBPs by this compound directly prevents the transpeptidation reaction, which is the final and essential step for creating a robust cell wall. acs.orgnih.gov During this step, the PBP normally catalyzes the formation of a peptide bond that cross-links the pentapeptide side chain of one peptidoglycan strand to another. acs.orgnih.gov This process involves the removal of the terminal D-alanine residue, which provides the energy for the reaction. libretexts.orgnih.gov

By acylating the PBP active site, this compound blocks the enzyme from binding its natural D-Ala-D-Ala substrate. oup.com Consequently, the formation of these crucial peptide cross-bridges is inhibited. news-medical.netlibretexts.org The result is a peptidoglycan structure that lacks integrity and strength. nih.gov The continued activity of other cell wall enzymes, without the corresponding cross-linking, further weakens the structure, rendering the cell susceptible to lysis. libretexts.orgyoutube.com

Table 1: Overview of Penicillin-Binding Protein (PBP) Classes and Functions
PBP ClassGeneral FunctionPrimary Enzymatic ActivityRole in Cell Wall Synthesis
Class ABifunctional enzymes involved in cell elongationTransglycosylase and TranspeptidasePolymerizes glycan strands and creates peptide cross-links. oup.com
Class BSpecialized roles in cell division and shapeTranspeptidasePrimarily creates peptide cross-links, often associated with the cell septum. oup.com
Low-Molecular-Weight (LMW) / Class CRegulation of peptidoglycan structureDD-Carboxypeptidase / EndopeptidaseTrims peptide side chains, controlling the degree of cross-linking. oup.comnih.gov

Role of Autolytic Enzymes in this compound-Mediated Bacterial Lysis

The bactericidal effect of this compound is not solely a passive result of weakened cell wall synthesis; it is actively enhanced by the bacterium's own enzymes. uomustansiriyah.edu.iqnih.gov Bacteria possess endogenous autolytic enzymes, or autolysins, which are peptidoglycan hydrolases that normally function in a highly regulated manner to cleave bonds in the existing peptidoglycan during cell growth, division, and turnover. asm.orgnih.gov

Under normal conditions, the activities of these autolysins are carefully balanced with cell wall synthesis. nih.gov However, when this compound inhibits PBP activity, this balance is disrupted. wsimg.com The inhibition of peptidoglycan synthesis is thought to trigger a deregulation or activation of these autolysins. nih.govusda.gov These now uncontrolled enzymes begin to degrade the existing cell wall, while new, stable peptidoglycan cannot be formed to replace it. youtube.comwsimg.com This combination of blocked synthesis and active degradation rapidly compromises the cell wall's integrity, accelerating cell lysis and death. youtube.comnih.gov In some bacteria, such as Streptococcus pneumoniae, the major autolysin LytA is known to be activated following penicillin treatment. asm.org

Comparative Analysis of this compound Mechanism Across Bacterial Species

The efficacy of this compound varies significantly across different bacterial species, primarily due to fundamental differences in their cell wall architecture, particularly between Gram-positive and Gram-negative bacteria. news-medical.nethawaii.edu

Gram-positive bacteria , such as Staphylococcus and Streptococcus, are generally more susceptible to penicillins. news-medical.netsaspublishers.com Their cell envelope features a very thick, exposed outer layer of peptidoglycan (up to 90% of the cell wall) and lacks an outer membrane. news-medical.netwikipedia.orguomustansiriyah.edu.iq This structure allows this compound to readily access the PBPs located on the outer surface of the cytoplasmic membrane, leading to efficient inhibition of cell wall synthesis. uomustansiriyah.edu.iqmdpi.com

Gram-negative bacteria , such as Escherichia coli, are inherently more resistant. news-medical.netwikipedia.org Their cell wall is more complex, consisting of a thin inner layer of peptidoglycan situated in the periplasmic space, which is enclosed by an outer membrane composed of lipopolysaccharides (LPS) and proteins. news-medical.netuomustansiriyah.edu.iq This outer membrane acts as a formidable permeability barrier, significantly hindering the ability of this compound to penetrate and reach its PBP targets in the periplasm. news-medical.netuomustansiriyah.edu.iqwikipedia.org While some passage can occur through protein channels called porins, it is often insufficient for effective bactericidal action. uomustansiriyah.edu.iq

Table 2: Comparison of this compound Action on Gram-Positive vs. Gram-Negative Bacteria
FeatureGram-Positive BacteriaGram-Negative Bacteria
Outer Membrane AbsentPresent, acts as a permeability barrier. news-medical.net
Peptidoglycan Layer Thick (20-80 nm), multi-layered, and exposed. wikipedia.orgThin (7-8 nm), single-layered, located in periplasm. wikipedia.org
Access to PBPs Direct and easy access. uomustansiriyah.edu.iqRestricted; must cross the outer membrane via porins. uomustansiriyah.edu.iq
General Susceptibility Generally high. news-medical.netsaspublishers.comGenerally low; often intrinsically resistant. news-medical.netwikipedia.org

Biosynthesis and Metabolic Pathways of Penicillin Precursors and Penicillin X Sodium

Enzymatic Cascade in Penicillin Biosynthesis

The synthesis of the penicillin backbone is a three-step enzymatic cascade common to all penicillins, including Penicillin X. news-medical.netnih.gov The specificity for Penicillin X is introduced in the final step through the incorporation of a unique side-chain precursor.

The initial step is the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multi-functional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) . news-medical.net This non-ribosomal peptide synthetase activates and links the three amino acids to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). news-medical.net ACVS is a cytosolic enzyme.

In the second step, the linear ACV tripeptide undergoes oxidative cyclization to form the characteristic bicyclic ring structure of the penicillin nucleus. This crucial transformation is catalyzed by isopenicillin N synthetase (IPNS) , also known as cyclase. news-medical.netwikipedia.org This reaction forms isopenicillin N (IPN), the first bioactive intermediate in the penicillin biosynthetic pathway. news-medical.net Like ACVS, IPNS is located in the cytosol.

The final step in the biosynthesis of Penicillin X involves the exchange of the L-α-aminoadipic acid side chain of isopenicillin N for a p-hydroxyphenylacetyl group. This reaction is catalyzed by aminopenicillanic acid acyltransferase (AAT) , also referred to as acyl-CoA:6-aminopenicillanic acid acyltransferase. nih.gov This enzyme utilizes the activated form of the side-chain precursor, p-hydroxyphenylacetyl-CoA, to produce p-hydroxybenzylpenicillin (Penicillin X). The sodium salt form is typically obtained during the purification process. The AAT enzyme is located within microbodies (peroxisomes). researchgate.net

Table 1: Key Enzymes in Penicillin X Sodium Biosynthesis

EnzymeAbbreviationGeneLocationFunction
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetaseACVSpcbABCytosolCondenses L-α-aminoadipic acid, L-cysteine, and L-valine to form ACV tripeptide.
Isopenicillin N synthetaseIPNSpcbCCytosolCatalyzes the oxidative cyclization of ACV to form isopenicillin N (IPN).
Aminopenicillanic acid acyltransferaseAATpenDEMicrobodiesExchanges the L-α-aminoadipic acid side chain of IPN with p-hydroxyphenylacetyl-CoA to form Penicillin X.

Genetic Regulation of Penicillin Biosynthetic Genes

The genes encoding the three key enzymes of penicillin biosynthesis are organized in a conserved gene cluster in producing fungi like Penicillium chrysogenum and Aspergillus nidulans. nih.govoup.com This cluster contains the genes pcbAB (encoding ACVS), pcbC (encoding IPNS), and penDE (encoding AAT). nih.gov The close proximity of these genes allows for their coordinated regulation. nih.gov

The expression of these genes is controlled by a complex regulatory network that responds to various cellular and environmental signals. oup.comresearchgate.net The pcbAB and pcbC genes are divergently transcribed from a shared bidirectional promoter region, which is a key site for the binding of various regulatory proteins. nih.gov The penDE gene is located downstream and has its own promoter. nih.gov

Several trans-acting regulatory proteins have been identified that influence the transcription of the penicillin biosynthetic genes. These include global regulators that respond to carbon and nitrogen availability, as well as pH. oup.comresearchgate.net For instance, the expression of all three genes is subject to carbon catabolite repression, with glucose being a strong repressor. nih.gov This repression is a key factor in the timing of penicillin production, which typically occurs after the primary growth phase when readily metabolizable carbon sources have been depleted. nih.gov

Influence of Environmental Factors on this compound Biosynthesis

The production of this compound is significantly influenced by the surrounding environmental conditions. These factors can affect the expression of biosynthetic genes, the activity of the enzymes, and the availability of precursors.

Carbon Sources: The type and availability of the carbon source are critical. As mentioned, high concentrations of glucose repress the transcription of the pcbAB, pcbC, and penDE genes. nih.gov Lactose (B1674315) is a commonly used carbon source in industrial penicillin production as it is metabolized more slowly, thus avoiding strong repression. nih.gov

Phenolic Compounds: The presence of specific phenolic compounds as precursors is essential for the synthesis of particular penicillins. For Penicillin X, the availability of p-hydroxyphenylacetic acid or a related compound that can be converted to it is a prerequisite. Studies have shown that the presence of phenolic compounds can positively influence antibiotic production, potentially acting as a stress factor that triggers the biosynthetic pathway. mdpi.com

Table 2: Influence of Environmental Factors on this compound Biosynthesis

FactorEffect
Carbon Source High glucose levels repress the expression of pcbAB, pcbC, and penDE genes. Slowly metabolized sugars like lactose are preferred for production.
Nitrogen Source The type and concentration of the nitrogen source can modulate the expression of biosynthetic genes and overall yield.
Phenolic Compounds The presence of p-hydroxyphenylacetic acid is essential as the side-chain precursor for Penicillin X. Other phenolic compounds can also influence production.
Osmotic Stress High salt concentrations can stimulate penicillin production, potentially as a stress response, despite some repressive effects on gene expression.

Biotechnological Approaches for Enhanced this compound Production

Decades of research have been dedicated to improving the yields of penicillin production through biotechnological strategies. These approaches range from classical strain improvement to modern genetic engineering techniques.

Classical Strain Improvement: This involves random mutagenesis using chemical or physical mutagens, followed by screening for high-producing strains. This has been a cornerstone of the penicillin industry and has led to strains with significantly amplified copies of the penicillin gene cluster. nih.gov

Metabolic Engineering: This involves the targeted genetic modification of the producing organism to enhance the flux through the penicillin biosynthetic pathway. This can include:

Overexpression of biosynthetic genes: Increasing the copy number or using stronger promoters for the pcbAB, pcbC, and penDE genes can increase the levels of the corresponding enzymes and boost production. nih.gov

Modification of regulatory pathways: Deleting or modifying genes that encode for repressor proteins or overexpressing activator proteins can lead to higher expression of the penicillin biosynthetic genes.

Enhancing precursor supply: Engineering the primary metabolic pathways to increase the intracellular pools of L-α-aminoadipic acid, L-cysteine, L-valine, and the specific side-chain precursor, p-hydroxyphenylacetic acid, can alleviate potential bottlenecks in the biosynthetic pathway.

Process Optimization: Optimizing the fermentation conditions, such as nutrient feeding strategies, pH, temperature, and oxygen supply, is crucial for maximizing the productivity of the fungal cells. researchgate.net Fed-batch cultivation, where nutrients and precursors are fed at a controlled rate, is a common strategy to avoid repression and maintain high productivity over an extended period.

These biotechnological approaches, often used in combination, have dramatically increased the industrial production of penicillins and hold the potential for further enhancement of this compound yields. news-medical.net

Structure Activity Relationship Sar Studies of Penicillin X Sodium and Its Analogues

Influence of Beta-Lactam Ring Reactivity on Antibacterial Efficacy

The defining feature of all β-lactam antibiotics, including penicillin derivatives, is the highly strained four-membered β-lactam ring. This inherent ring strain, coupled with reduced amide resonance due to the fused thiazolidine (B150603) ring, renders the carbonyl carbon of the β-lactam ring highly electrophilic. researchgate.netwikipedia.orgbiomolther.orgmdpi.comipp.pt This heightened reactivity is the cornerstone of their mechanism of action.

Penicillins function as mechanism-based inhibitors of bacterial cell wall synthesis. They achieve this by mimicking the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide sequence, which is the natural substrate for bacterial transpeptidases, commonly known as Penicillin-Binding Proteins (PBPs). biomolther.orgmdpi.comnews-medical.netwikipedia.orgnih.govemerginginvestigators.orgnih.govacs.org The active site serine residue of PBPs nucleophilically attacks the electrophilic carbonyl carbon of the β-lactam ring, forming a stable, covalent acyl-enzyme complex. mdpi.comnews-medical.netwikipedia.orgnih.govnih.govacs.orgnih.gov This irreversible acylation inactivates the PBP, thereby preventing the crucial cross-linking of peptidoglycan chains that provides structural integrity to the bacterial cell wall. mdpi.comnews-medical.netwikipedia.orgnih.govemerginginvestigators.org The resulting weakened cell wall leads to bacterial lysis and death. mdpi.comnews-medical.netwikipedia.org

Conversely, bacteria can develop resistance by producing β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP targets. ipp.ptnews-medical.netwikipedia.orgnih.govnih.govminia.edu.egmdpi.com

Impact of Side Chain Substitutions on Spectrum of Activity and Stability

The acylamino side chain attached at the C-6 position of the 6-aminopenicillanic acid (6-APA) nucleus is a critical determinant of a penicillin's spectrum of activity and its stability. wikipedia.orgnih.govuomus.edu.iqslideshare.netslideshare.netresearchgate.netresearchgate.net Modifications to this side chain have been extensively explored to enhance therapeutic properties.

Spectrum of Activity:

Penicillins with hydrophobic side chains, such as the benzyl (B1604629) group in Penicillin G, generally exhibit potent activity primarily against Gram-positive bacteria. minia.edu.egresearchgate.netresearchgate.net

The introduction of hydrophilic or polar groups, particularly at the α-carbon of the side chain, significantly broadens the spectrum to include Gram-negative bacteria. For example, ampicillin (B1664943) (with an α-amino group) and amoxicillin (B794) (with an α-hydroxyl group) demonstrate increased activity against Gram-negative pathogens. minia.edu.eguomus.edu.iqresearchgate.netuobasrah.edu.iquomus.edu.iq This enhanced activity is thought to be due to improved penetration through the porin channels present in the outer membrane of Gram-negative bacteria. uomus.edu.iquobasrah.edu.iquomus.edu.iq

Stability:

β-Lactamase Resistance: Bulky substituents on the side chain can sterically hinder the access of β-lactamase enzymes to the β-lactam ring, thereby conferring resistance to enzymatic hydrolysis. Methicillin (B1676495), with its ortho-methoxy substitutions on the phenyl ring, and oxacillin (B1211168) and cloxacillin, featuring isoxazolyl rings, are prime examples of penicillins designed for β-lactamase resistance. wikipedia.orguomus.edu.iquomus.edu.iq

Acid Stability: The susceptibility of the β-lactam ring to acid hydrolysis can be mitigated by incorporating electron-withdrawing groups into the side chain. Penicillin V, featuring a phenoxyacetyl side chain, is notably more acid-stable than Penicillin G, allowing for oral administration. minia.edu.eguomus.edu.iquobasrah.edu.iquomus.edu.iq

Computational Modeling and Docking Studies for Penicillin X Sodium Analogues

Computational techniques, including molecular docking and quantitative structure-activity relationship (QSAR) analyses, are invaluable tools for elucidating the SAR of penicillin derivatives and guiding the design of novel antimicrobial agents. nih.govacs.orgbas.bgresearchgate.netresearchgate.netsemanticscholar.org These in silico methods allow researchers to predict how potential drug molecules interact with their biological targets, primarily bacterial PBPs.

Molecular docking simulations predict the most favorable binding orientation of a penicillin analogue within the PBP's active site and estimate the binding affinity. nih.govresearchgate.netsemanticscholar.org Such studies often reveal critical interactions, such as hydrogen bonds and π-π stacking, that are essential for potent binding. nih.govsemanticscholar.org Research has consistently demonstrated the importance of side chain functionalities in determining the antibacterial potential of penicillin derivatives, with docking scores and calculated binding energies serving as key indicators. For instance, studies synthesizing various penicillin analogues have reported binding energies ranging from -7.8 to -9.2 kcal/mol, highlighting specific structural motifs that confer enhanced activity. nih.govresearchgate.netsemanticscholar.org

Stereochemical Considerations in this compound Activity

The biological activity of penicillin derivatives is highly dependent on their stereochemistry. Penicillin molecules possess multiple chiral centers, notably at positions C-3, C-5, and C-6 of the fused bicyclic penam (B1241934) nucleus. slideshare.net The specific three-dimensional arrangement of atoms around these centers is crucial for the molecule's ability to achieve optimal binding to the active site of PBPs. nih.govslideshare.netresearchgate.netunc.educdnsciencepub.comnih.gov

Any deviation from the naturally occurring stereoisomeric configuration, such as the synthesis of unnatural enantiomers or diastereomers, typically results in a significant reduction or complete loss of antibacterial activity. unc.educdnsciencepub.com This phenomenon is attributed to the altered spatial orientation of the molecule, which may prevent it from fitting correctly into the PBP active site and forming the essential covalent bond. For example, studies have shown that while some unnatural stereoisomers might interact with non-classical targets, they generally fail to inhibit the growth of bacteria mediated by PBPs. unc.edu

Mechanisms of Bacterial Resistance to Penicillin X Sodium

Beta-Lactamase Production and Hydrolysis of the Beta-Lactam Ring

The most prevalent mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes. These enzymes catalyze the hydrolysis of the amide bond in the beta-lactam ring, rendering the antibiotic inactive. This inactivation prevents the penicillin from binding to its PBP targets, thus negating its antibacterial effect.

Beta-lactamases represent a diverse group of enzymes, with over 2,000 unique variants identified. nih.gov They can be classified based on their molecular structure (Ambler classification) or their functional characteristics (Bush-Jacoby-Medeiros classification). nih.govnih.gov The functional classification system is particularly useful in a clinical context as it considers substrate and inhibitor profiles. nih.govasm.org

Penicillinases: These are a subset of beta-lactamases that show a higher affinity for hydrolyzing penicillins compared to other beta-lactam antibiotics like cephalosporins.

OXA enzymes: The oxacillinase (OXA) group of beta-lactamases, belonging to molecular class D, are characterized by their ability to hydrolyze oxacillin (B1211168) and related anti-staphylococcal penicillins. mdpi.comnih.gov While initially identified as plasmid-mediated enzymes with a narrow substrate profile, some OXA enzymes have evolved to confer resistance to a broader range of beta-lactams, including carbapenems. mdpi.comnih.govwikipedia.org

The Bush-Jacoby-Medeiros classification system provides a comprehensive framework for understanding the functional diversity of these enzymes.

Functional Classification of Beta-Lactamases (Bush-Jacoby-Medeiros Scheme)

GroupMolecular ClassPrimary SubstratesInhibition by Clavulanic AcidRepresentative Enzymes
1CCephalosporinsNoAmpC, P99
2aAPenicillinsYesPC1
2bAPenicillins, CephalosporinsYesTEM-1, SHV-1
2beAExtended-spectrum cephalosporinsYesTEM-3, SHV-2, CTX-M-15
2dDCloxacillin, OxacillinVariableOXA enzymes
3BPenicillins, Cephalosporins, CarbapenemsNoNDM, VIM

To counteract the activity of beta-lactamases, beta-lactamase inhibitors have been developed. These compounds have minimal intrinsic antibacterial activity but function by binding to and inactivating beta-lactamase enzymes. wikipedia.org This allows the partner beta-lactam antibiotic to reach its PBP target.

Common beta-lactamase inhibitors include clavulanic acid, sulbactam, and tazobactam. pharmacy180.comslideshare.net These inhibitors act as "suicide inhibitors"; they are recognized and processed by the beta-lactamase, but form a stable, covalent intermediate that inactivates the enzyme. nih.gov The combination of a penicillin with a beta-lactamase inhibitor can restore the efficacy of the antibiotic against beta-lactamase-producing resistant bacteria. mdpi.comslideshare.net

Alteration of Penicillin-Binding Proteins (PBPs)

Another significant mechanism of resistance involves modifications to the bacterial targets of Penicillin X sodium, the penicillin-binding proteins (PBPs). PBPs are enzymes crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. By inhibiting these enzymes, penicillins disrupt cell wall integrity, leading to cell death.

Bacteria can develop resistance by altering the structure of their PBPs through mutations in the corresponding genes. These alterations can reduce the affinity of this compound for the PBP active site. etflin.com Even if the antibiotic is present and not hydrolyzed by beta-lactamases, it cannot effectively bind to and inhibit the modified PBP. Consequently, peptidoglycan synthesis continues, and the bacterium survives. This mechanism is a primary driver of resistance in bacteria like Streptococcus pneumoniae. etflin.com

Genetic analysis of resistant bacterial strains has identified specific mutations within PBP genes that correlate with increased resistance to penicillins. In Streptococcus pneumoniae, mutations in pbp1a, pbp2b, and pbp2x genes are particularly important for the development of high-level penicillin resistance. etflin.comnih.gov The accumulation of multiple mutations in these genes can lead to a stepwise increase in the minimum inhibitory concentration (MIC) of the antibiotic.

PBP Gene Mutations and Penicillin Resistance in Streptococcus pneumoniae

PBP GeneAmino Acid SubstitutionEffect on Penicillin MIC
PBP1aThr371SerContributes to moderate and high resistance.
PBP2bThr446AlaReduces binding affinity for penicillin. etflin.com
PBP2xMultiple mutationsContributes to a 4- to 8-fold increase in MIC. nih.gov

Reduced Permeability and Efflux Pump Mechanisms in Bacterial Resistance

In addition to enzymatic degradation and target modification, bacteria can resist this compound by limiting its intracellular concentration. This is achieved by reducing the permeability of the bacterial cell envelope and by actively pumping the antibiotic out of the cell.

Gram-negative bacteria possess an outer membrane that acts as a selective barrier, restricting the entry of many antibiotics. nih.gov Alterations in the porin channels, which are proteins that form pores in the outer membrane for the passage of molecules, can decrease the influx of penicillins into the cell.

Furthermore, bacteria can utilize efflux pumps, which are transport proteins that actively extrude a wide range of substrates, including antibiotics, from the cytoplasm back into the external environment. nih.govoup.comnih.gov The overexpression of these pumps can significantly lower the intracellular concentration of this compound, preventing it from reaching a level sufficient to inhibit the PBPs. oup.com Several families of efflux pumps contribute to this form of resistance, with the Resistance-Nodulation-Cell Division (RND) family being particularly prominent in Gram-negative bacteria for their ability to transport a broad spectrum of antibiotics, including beta-lactams. acs.orgresearchgate.net

Major Efflux Pump Families and Their Substrates

Efflux Pump FamilyEnergy SourceKnown Antibiotic SubstratesBacterial Examples
Resistance-Nodulation-Cell Division (RND)Proton Motive ForceBeta-lactams, Fluoroquinolones, TetracyclinesPseudomonas aeruginosa, E. coli
Major Facilitator Superfamily (MFS)Proton Motive ForceTetracyclines, FluoroquinolonesStaphylococcus aureus
ATP-Binding Cassette (ABC)ATP HydrolysisMacrolides, FluoroquinolonesStaphylococcus aureus

Genomic and Plasmid-Mediated Resistance Mechanisms

The genetic basis for penicillin resistance can be found on both the bacterial chromosome and on mobile genetic elements like plasmids.

Chromosomal Mutations: Spontaneous mutations in the bacterial chromosome can lead to resistance. A key example is the alteration of the genes encoding for penicillin-binding proteins (PBPs). These mutations can result in PBPs with a reduced affinity for β-lactam antibiotics, including Penicillin X. For the antibiotic to be effective, it must bind to the PBP; therefore, a lower affinity means that higher concentrations of the drug are needed to inhibit the enzyme, leading to clinical resistance. In Streptococcus pneumoniae, resistance to penicillin is primarily due to the emergence of mosaic PBP genes, which are generated through horizontal gene transfer from related bacterial species. researchgate.net

Plasmid-Mediated Resistance: Plasmids are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria through a process called conjugation. wikipedia.orgeurofins.in They are a major vehicle for the spread of antibiotic resistance genes. The most significant plasmid-mediated resistance mechanism against penicillins is the production of β-lactamase enzymes. eurofins.in These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin, rendering the antibiotic inactive. The genes encoding for these enzymes, often referred to as bla genes, are frequently located on plasmids, facilitating their rapid dissemination among bacterial populations. nih.gov

Emergence of Multi-Drug Resistance (MDR) Phenotypes Related to Penicillins

The acquisition of resistance to multiple classes of antibiotics leads to the development of multi-drug resistant (MDR) phenotypes. The mobile nature of resistance genes on plasmids and other genetic elements like transposons and integrons plays a crucial role in the emergence of MDR bacteria. wikipedia.orgdovepress.com

A single plasmid can carry resistance genes for several different classes of antibiotics. wikipedia.orgeurofins.in For instance, a plasmid containing a β-lactamase gene for penicillin resistance may also carry genes conferring resistance to tetracyclines, aminoglycosides, or other antibiotic families. eurofins.in When a bacterium acquires such a plasmid, it becomes resistant to multiple drugs simultaneously.

The selective pressure exerted by the use of any single antibiotic can favor the survival and proliferation of bacteria carrying these multi-resistance plasmids. This co-selection contributes to the maintenance and spread of resistance to a wide range of antibiotics, even those that are not being used. The clustering of multiple resistance genes on mobile genetic elements is a key factor in the evolution of MDR pathogens, which pose a significant threat to public health by limiting therapeutic options for treating bacterial infections. dovepress.com

Synthesis and Derivatization of Penicillin X Sodium Analogues for Research

Semisynthetic Routes from 6-Aminopenicillanic Acid (6-APA)

The foundational strategy for creating semisynthetic penicillins, including analogues of Penicillin X, is the acylation of 6-aminopenicillanic acid (6-APA). nih.gov 6-APA is a key intermediate produced on a large scale, typically by the enzymatic cleavage of the side chain from a natural penicillin like Penicillin G or V. nih.govcore.ac.uk Once obtained, the free amino group at the C-6 position of the 6-APA nucleus is available for coupling with a new acyl side chain.

The most common laboratory and industrial methods for this acylation involve activating the carboxylic acid of the desired side chain to facilitate the formation of an amide bond with 6-APA. Two prevalent techniques are:

The Acid Chloride Method : The carboxylic acid of the side chain is converted into a more reactive acid chloride, often by using reagents like thionyl chloride. This activated acid chloride is then reacted with 6-APA, typically in the presence of a base to neutralize the hydrogen chloride byproduct, to yield the final penicillin analogue. nih.gov

The Mixed Anhydride (B1165640) Method : In this approach, the side-chain carboxylic acid is reacted with another acid derivative, such as pivaloyl chloride, to form an unstable mixed anhydride. nih.govmdpi.com This mixed anhydride is highly reactive and is used "in situ" (in the reaction mixture without isolation) to acylate the triethylammonium (B8662869) salt of 6-APA, forming the desired semisynthetic penicillin. nih.govmdpi.com

To synthesize Penicillin X sodium itself via these routes, one would use p-hydroxyphenylacetic acid as the side-chain precursor. To create analogues, derivatives of this acid would be employed.

Design and Synthesis of Novel Penicillin Analogues with Modified Side Chains

The primary driver for designing novel penicillin analogues is the need to overcome the limitations of natural penicillins, such as a narrow spectrum of activity or susceptibility to bacterial resistance mechanisms like β-lactamase enzymes. wikipedia.orgnih.gov Research focuses on attaching unique side chains to the 6-APA nucleus with the hypothesis that these new moieties can confer improved stability, enhanced bioactivity, or novel mechanisms of action. nih.gov

One innovative approach involves the concept of molecular hybridization, where a known pharmacophore is combined with the penicillin structure. researchgate.net A study demonstrated this by synthesizing a series of penicillin derivatives through the condensation of 6-APA with various non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The rationale was that the resulting hybrid molecules could exhibit unique biological activities. The synthesis involved converting the carboxylic acid group of each NSAID into an acid chloride, which was then reacted with 6-APA in a sodium bicarbonate solution. nih.gov

Another strategy is to introduce additional heterocyclic structures to the penicillin scaffold. In one study, new semisynthetic penicillins were created by coupling 6-APA with 5-mercapto-1,2,4-triazole derivatives. nih.gov This was achieved using the mixed anhydride method, where the sulfur-containing triazole derivatives were activated with pivaloyl chloride before being reacted with 6-APA. nih.gov Similarly, researchers have synthesized novel analogues by joining an appropriately functionalized 2-azetidinone (β-lactam) ring to the amino-nitrogen of 6-APA, postulating a synergistic effect from the presence of a second β-lactam nucleus that could enhance biological activity and stability. nih.gov

The research findings below illustrate the antibacterial potential of novel penicillin analogues synthesized by condensing 6-APA with various NSAID moieties.

Compound IDNSAID MoietyActivity vs. E. coli (mm)Activity vs. S. epidermidis (mm)Activity vs. S. aureus (mm)
4cDerivative of Flurbiprofen40±0.1140±0.1432±0.12
4eDerivative of Mefenamic acid45±0.1542±0.1130±0.09
Amoxicillin (B794) (Standard)p-hydroxy-α-aminophenylacetyl36±0.16-30±0.08

Data sourced from research on the synthesis and docking studies of novel penicillin analogues. nih.gov Activity is presented as the zone of inhibition in millimeters (mm); "-" indicates no activity measured.

Chemical Modification Strategies for Enhanced Antimicrobial Activity

Beyond altering the acyl side chain, direct chemical modification of the core penicillin structure represents a sophisticated strategy to enhance antimicrobial properties, particularly resistance to bacterial β-lactamase enzymes. nih.gov Carbapenems, another class of β-lactam antibiotics, are known for their broad-spectrum activity and high resistance to hydrolysis by many β-lactamases. nih.gov This resistance is attributed to unique stereochemical features in their structure. nih.gov

Inspired by this, researchers have designed and synthesized modified penicillin molecules by "grafting" carbapenem-like stereochemistry onto the penicillin nucleus. nih.gov This strategy aims to create a hybrid molecule that retains the favorable binding characteristics of penicillins while incorporating the enzymatic stability of carbapenems.

Key chemical modifications in this approach include:

Altering Core Stereochemistry : The conformation of the hydrogen atoms at positions C-5 and C-6 of the penicillin core is changed from the natural cis conformation to a trans conformation, mimicking the structure of carbapenems. nih.gov

Replacing the Side Chain Amide : The original 6-β aminoacyl group is replaced entirely with a 6-α hydroxyethyl (B10761427) moiety. nih.gov This side chain is a significant departure from traditional penicillins and is crucial for the broad-spectrum resistance of carbapenems. nih.gov

A synthesized molecule, MPC-1, incorporated these features. It was designed with a penicillin nucleus modified to have the trans H-atom conformation and a hydroxyalkyl group at C-6, replacing the standard amide group. nih.gov This research demonstrated that such fundamental modifications to the penicillin scaffold could yield inhibitors that are highly selective for specific classes of β-lactamases. nih.gov

The table below summarizes the key structural changes implemented to create a modified penicillin with carbapenem-like features for enhanced stability.

Structural FeatureTypical Penicillin StructureCarbapenem-Like Modified Penicillin (MPC-1)Purpose of Modification
Stereochemistry at C-5/C-6cis conformation of hydrogen atomstrans conformation of hydrogen atomsTo mimic carbapenem (B1253116) stereochemistry for improved β-lactamase resistance. nih.gov
Side Chain at C-66-β aminoacyl group6-α hydroxyethyl moietyTo replace the hydrolyzable amide and adopt the resistant side chain of carbapenems. nih.gov

Advanced Analytical and Quantification Methodologies for Penicillin X Sodium in Research

Chromatographic Techniques (e.g., HPLC-UV, RP-HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its variations like Reversed-Phase HPLC (RP-HPLC), are foundational for the precise analysis of penicillins, including Penicillin X sodium. These methods offer high selectivity, sensitivity, and reproducibility, making them indispensable for research and quality assurance.

RP-HPLC commonly utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of analytes between these phases. For penicillin analysis, gradient elution is frequently employed to achieve optimal separation of various penicillin derivatives and potential impurities within a reasonable timeframe. Detection is typically performed using UV-Vis detectors, with specific wavelengths chosen based on the chromophoric properties of the penicillins. For instance, wavelengths around 210-230 nm are often used for beta-lactam antibiotics, while others like 280 nm or 254 nm may also be applied depending on the specific compound and mobile phase composition nih.govrsc.orgresearchgate.netsigmaaldrich.comd-nb.info.

Research findings highlight the development of validated RP-HPLC methods capable of simultaneously determining multiple beta-lactam antibiotics, including penicillins. These methods often report excellent linearity, with correlation coefficients (R²) typically above 0.99, and demonstrate good accuracy and precision, with relative standard deviations (RSD) often below 5% d-nb.infonih.govakjournals.comijrpc.com. Limits of Detection (LOD) and Quantification (LOQ) are critical performance indicators. For example, studies on similar penicillins have reported LOQs in the range of 0.01 to 1 µg/mL, enabling the detection of even trace amounts rsc.orgsigmaaldrich.comnih.gov. The stability of penicillin samples and standards in various matrices and under different storage conditions is also a key consideration in method development and validation rsc.org.

Table 1: Representative Chromatographic Method Parameters for Penicillin Analysis

ParameterHPLC-UV/RP-HPLCUPLC-MS/MS
Stationary Phase C18, C8 columns (e.g., Symmetry C18, Ascentis® Express C18)C18, C8 columns
Mobile Phase Acetonitrile/Methanol + Aqueous Buffer (e.g., phosphate (B84403) buffer, formic acid)Acetonitrile/Methanol + Aqueous Buffer (e.g., formic acid)
Detection UV-Vis (e.g., 210-280 nm)Mass Spectrometry (ESI, APCI)
Elution Mode Isocratic or GradientGradient
Typical Run Time 3-50 minutes< 15 minutes
LOQ Example ~0.01 - 1 µg/mL~0.001 - 0.1 µg/kg (depending on matrix)
Accuracy 93-104%70-111% (depending on method and matrix)
Precision (RSD) < 8%< 5% (typical)

Spectrophotometric Methods (e.g., UV-Vis, FT-IR)

Spectrophotometric techniques, including Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy, offer alternative or complementary approaches for the analysis of this compound.

UV-Vis Spectrophotometry: This method relies on the absorption of UV or visible light by the analyte. Penicillins, due to their chemical structure, exhibit characteristic absorption patterns. UV-Vis methods can be employed for direct quantification or, more commonly, for the determination of penicillins after a derivatization reaction that produces a colored complex. For example, reactions with reagents like ammonium (B1175870) vanadate (B1173111) or pi-acceptors (e.g., DDQ, TCNQ) have been reported to form colored products that can be measured at specific wavelengths (e.g., 750 nm, 460 nm, 842 nm) carta-evidence.orgnih.gov. Derivative spectrophotometry, such as second-derivative analysis, can also be used to resolve overlapping spectra and improve the accuracy of simultaneous determinations of mixtures of penicillins tandfonline.com. Linearity is typically observed over specific concentration ranges, and methods have been validated for pharmaceutical formulations carta-evidence.orgnih.govresearchgate.netresearchgate.netrjptonline.org.

FT-IR Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its amide, carbonyl, and beta-lactam ring vibrations. FT-IR is primarily used for identification and structural elucidation rather than direct quantitative analysis of low concentrations, although it can be used for purity checks and comparative studies, especially when combined with chemometrics or machine learning for pattern recognition mdpi.comfrontiersin.orgresearchgate.netbiomedres.us. It is considered a "green" analytical technique as it often requires minimal or no solvent biomedres.us.

Table 2: Spectrophotometric Detection Wavelengths and Reagents for Penicillin Analysis

TechniqueReagent/ApproachDetection Wavelength (nm)Notes
UV-VisDirect measurement (if chromophore present)Variable (e.g., 210-280)Often requires derivatization for enhanced sensitivity or specificity.
UV-VisAmmonium vanadate750Forms colored complex with various penicillins carta-evidence.org.
UV-VisDDQ or TCNQ460 or 842Forms colored radical anion complexes nih.gov.
UV-VisMethylene Blue (MB)520Forms chloroform-extractable ion-association complex researchgate.net.
UV-VisCupric acetate (B1210297)750Forms stable green copper-penicillin G complex researchgate.net.
UV-VisBromocresol purple (BCP)408Forms yellow ion-pair complex with Flucloxacillin sodium in chloroform (B151607) rjptonline.org.
Derivative UVSecond Derivative SpectrophotometrySpecific wavelengthsUsed for simultaneous determination of mixtures, e.g., Penicillin G and Procaine Penicillin G tandfonline.com.
FT-IRDirect measurement of functional groupsCharacteristic bandsPrimarily for identification and structural confirmation mdpi.comresearchgate.net.

Mass Spectrometry-Based Detection (e.g., LC-MS/MS)

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS/MS), represents a highly sensitive and selective analytical platform for the detection and quantification of penicillins, including this compound, even at trace levels and in complex matrices. LC-MS/MS combines the separation power of LC with the definitive identification capabilities of MS/MS.

In LC-MS/MS, analytes are separated by LC and then ionized, typically via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then fragmented in a tandem mass spectrometer, allowing for highly specific detection using Multiple Reaction Monitoring (MRM) or other targeted acquisition modes. This approach significantly reduces the risk of false positives and allows for the detection of low concentrations.

Research has demonstrated the utility of LC-MS/MS for the simultaneous determination of multiple beta-lactam antibiotics and other antibiotic classes in various matrices, including biological fluids and food products mdpi.commdpi.comresearchgate.netasm.orgresearchgate.net. Method validation according to regulatory guidelines (e.g., EU Decision 2002/657/EC) is crucial, with studies reporting high recoveries (often >70%) and good precision mdpi.comresearchgate.netmdpi.com. Limits of Detection (LOD) for LC-MS/MS methods can be in the low ng/L or µg/kg range, depending on the sample matrix and ionization efficiency researchgate.net. The development of multi-residue methods using LC-MS/MS is a significant trend, enabling the simultaneous analysis of a broad spectrum of antibiotics in a single run researchgate.netnih.gov.

Bioanalytical Assays for Penicillin Purity and Activity

Bioanalytical assays, primarily microbiological assays, are essential for assessing the biological activity and purity of antibiotics like this compound, as chemical methods alone may not fully capture the compound's therapeutic efficacy. These assays leverage the inhibitory effect of the antibiotic on susceptible microorganisms.

The most common microbiological assay methods include the agar (B569324) diffusion assay (e.g., cylinder-plate or disc-plate assay) and the turbidimetric assay (or broth dilution assay).

Agar Diffusion Assay: In this method, a standardized microbial culture is inoculated into an agar medium. Filter paper discs impregnated with known concentrations of the penicillin standard and the sample are placed on the agar surface. The penicillin diffuses into the agar, inhibiting microbial growth and creating a zone of inhibition around the disc. The diameter of this zone is proportional to the concentration of the active penicillin. This method is widely used for determining antibiotic potency and is sensitive to subtle changes in antimicrobial activity that might not be detected by chemical assays uspnf.comasm.orgnih.govnih.govjchemlett.com.

Turbidimetric Assay: This method involves incubating a standardized microbial culture in a liquid broth medium containing varying concentrations of the penicillin. The growth of the microorganism is monitored, typically by measuring the turbidity (optical density) of the culture. The penicillin's inhibitory effect on growth is quantified by determining the Minimum Inhibitory Concentration (MIC) or by comparing the growth in the presence and absence of the antibiotic uspnf.comlongdom.org.

Microbiological assays are critical for quality control, ensuring that the antibiotic retains its biological potency and is free from inactive degradation products. They provide a direct measure of the antibiotic's effect on living organisms, which is fundamental to its therapeutic purpose nih.govasm.org.

Compound List:

Penicillin X (Penicillin F)

Penicillin G

Penicillin G sodium

Phenoxymethylpenicillin (Penicillin V)

Amoxicillin (B794)

Ampicillin (B1664943)

Cloxacillin

Dicloxacillin

Oxacillin (B1211168)

Procaine Penicillin G

Dibenzyl ethylene (B1197577) diamine (DBED) penicillin

Ceftazidime

Ceftiofur Sodium

Cefotaxime Sodium

Ceftriaxone Sodium

Cefoperazone Sodium

Cephradine

Cefazolin Sodium

Cefepime

Imipenem

Meropenem

Piperacillin

Tazobactam

Ticarcillin

Sulfamethoxazole

Gentamicin

Ciprofloxacin

Erythromycin

Amikacin

Kanamycin

Neomycin

Tobramycin

Streptomycin

Flucloxacillin

Cephapirin

Aculeacin A

Carbapenems

Aminoglycosides

Cephalosporins

Quinolones

Tetracyclines

Macrolides

Lincosamides

Microbiological and Cellular Interaction Studies of Penicillin X Sodium in Vitro Research

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

While extensive databases of MIC/MBC values exist for more common penicillins like Penicillin G and V, specific quantitative data for Penicillin X sodium against a wide range of bacteria is less prevalent in contemporary literature. However, historical and comparative studies provide insight into its potency. For instance, early research demonstrated that Penicillin X had a different spectrum of activity compared to other natural penicillins. One study noted the relative bactericidal activities of penicillins F, G, K, and X against Streptococcus pyogenes were 75, 100, 115, and 145, respectively, indicating Penicillin X was the most active in vitro against this strain. nih.gov Against a Type I pneumococcus, the relative activities were 60, 100, 180, and 135, respectively, showing Penicillin X to be more active than Penicillins F and G. nih.gov

Amoxicillin (B794), which is a semisynthetic penicillin (α-amino-p-hydroxybenzylpenicillin), shares structural similarities with Penicillin X. Studies on amoxicillin show that most strains of Streptococcus pyogenes and Diplococcus pneumoniae (now Streptococcus pneumoniae) were inhibited by concentrations of 0.05 µg/ml or less. researchgate.netresearchgate.net Most Haemophilus influenzae were inhibited by 0.1 µg/ml, and the majority of Escherichia coli and Proteus mirabilis were sensitive to concentrations of 5 µg/ml or less. researchgate.net

A study comparing various antistaphylococcal antibiotics found that 96% of penicillinase-positive Staphylococcus aureus strains were inhibited by 1.56 µg/ml of lysostaphin, while 3.12 µg/ml of vancomycin (B549263) and methicillin (B1676495) were needed for the same level of inhibition. nih.gov Although not a direct measure of Penicillin X, this highlights the range of concentrations required to inhibit specific pathogens.

Table 1: Comparative In Vitro Bactericidal Activity of Natural Penicillins Relative activity with Penicillin G set as the baseline of 100.

Penicillin TypeRelative Activity vs. S. pyogenesRelative Activity vs. S. pneumoniae (Type I)
Penicillin F7560
Penicillin G100100
Penicillin K115180
Penicillin X 145 135

Data sourced from a 1947 study by Eagle and Musselman. nih.gov

Inhibition Zone Assays

Inhibition zone assays, such as the Kirby-Bauer disk diffusion test, are standard methods for assessing antibiotic susceptibility. A zone of inhibition is a circular area around the antibiotic disk where bacterial growth is absent. The diameter of this zone correlates with the susceptibility of the organism to the antibiotic.

Specific data detailing the zone diameters for this compound against a standardized panel of bacteria are not prominently featured in recent research. However, the principles of the assay were established during the early years of penicillin development. The "Oxford unit" of penicillin was originally defined based on the production of a specific-sized zone of inhibition against a standard strain of Staphylococcus aureus. wikipedia.orgwikipedia.org A solution was defined to have one unit/ml of penicillin if it produced a 24-millimeter zone of inhibition under specific test conditions. wikipedia.org This historical context underscores the importance of this method in quantifying penicillin's potency. A semi-quantitative method using petri dishes inoculated with Bacillus stearothermophilus has also been used to survey for airborne penicillins, where the presence of an inhibition zone indicates antibiotic activity. inchem.org

Morphological Changes Induced in Bacteria by this compound

Penicillin X, like all β-lactam antibiotics, induces significant morphological changes in susceptible bacteria by interfering with cell wall synthesis. The primary targets of penicillins are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides the cell wall with its structural rigidity.

When bacteria are exposed to sub-inhibitory concentrations of penicillin, they are unable to properly synthesize or repair their cell walls but may continue to grow, leading to distinct morphological aberrations. Early observations of bacteria treated with penicillin noted extreme elongation, with cells forming unsegmented filaments that were ten or more times their normal length. researchgate.net

Inhibition of specific PBPs can lead to different outcomes. For example, in Escherichia coli, inactivation of PBP 3 leads to filamentation because cell division (septation) is blocked while cell elongation continues. nih.govnih.gov Inactivation of other PBPs can result in the formation of ovoid (lemon-shaped) cells or spheres. nih.gov In Gram-negative bacteria that lose their cell wall but retain their outer membrane, these spherical forms are called spheroplasts. wikipedia.org Gram-positive bacteria, which lack an outer membrane, become protoplasts upon losing their cell wall. wikipedia.org These osmotically fragile forms will lyse in hypotonic environments. wikipedia.org Studies on E. coli mutants lacking multiple low-molecular-weight PBPs, particularly PBP 5, have shown that its absence can lead to cells with altered diameters, contours, and the formation of kinks, bends, and branches. nih.govnih.gov

Interactions with Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pneumoniae)

The efficacy of this compound varies significantly among different bacterial species, largely determined by the structure of their cell envelope and their production of resistance enzymes.

Staphylococcus aureus : As a Gram-positive bacterium, S. aureus has a thick peptidoglycan layer that is readily accessible to penicillins. Historically, it was highly susceptible. The original "Oxford unit" for penicillin activity was based on its inhibition of S. aureus. wikipedia.org However, many strains have acquired resistance, primarily through the production of β-lactamase (penicillinase), an enzyme that cleaves the β-lactam ring of penicillin, rendering it inactive. karger.com Another major resistance mechanism is the alteration of PBPs, as seen in Methicillin-resistant Staphylococcus aureus (MRSA), which produces a modified PBP (PBP2a) with a very low affinity for β-lactam antibiotics. wikipedia.org

Escherichia coli : This Gram-negative bacterium presents a greater challenge. Its cell wall is shielded by an outer membrane that acts as a permeability barrier, restricting the entry of antibiotics like penicillin. wikipedia.org Furthermore, many strains of E. coli naturally produce β-lactamase enzymes. wikipedia.org While Penicillin X itself has limited activity against E. coli, its binding to various E. coli PBPs has been studied extensively using radiolabeled Penicillin X to understand the function of these proteins and the mechanisms of resistance. nih.govnih.govoup.com

Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen is intrinsically resistant to many penicillins, including Penicillin X. Its resistance is multifactorial, stemming from a highly restrictive outer membrane with a low number of porin channels that allow antibiotic entry, the production of β-lactamases, and the presence of efflux pumps that actively expel antibiotics from the cell. wikipedia.org Specialized antipseudomonal penicillins have been developed to overcome these barriers, but Penicillin X is not effective. wikipedia.org Radiolabeled Penicillin X has been used in research to demonstrate that PBP verification in P. aeruginosa is possible. microbiologyresearch.org

Streptococcus pneumoniae : This Gram-positive bacterium is a major cause of pneumonia and meningitis. It has historically been very susceptible to penicillin. scispace.com Comparative studies of the natural penicillins found that Penicillin X was particularly effective against S. pneumoniae and Streptococcus pyogenes, showing greater in vitro bactericidal activity against these organisms than Penicillin G. nih.govnih.gov However, resistance has become a significant clinical problem, primarily due to mutations in the genes encoding PBPs, which reduce their binding affinity for penicillin. wikipedia.org

Comparative Molecular and Biochemical Studies of Penicillin X Sodium

Comparison with Other Natural Penicillins (e.g., Penicillin G, Penicillin V)

Penicillin X sodium belongs to the class of natural penicillins, which includes Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin) lgcstandards.comnih.govontosight.ainih.gov. The primary distinction among these natural penicillins lies in their side chains, which influence their physical and biochemical properties, though all share the essential β-lactam ring responsible for their mechanism of action wikipedia.orgwikipedia.orgresearchgate.net.

Penicillin G sodium has a phenylacetyl side chain, with a molecular formula of C16H17N2O4S.Na and a molecular weight of approximately 356.37 g/mol nih.govthermofisher.com.

Penicillin V (often used as its potassium or sodium salt) features a phenoxymethylacetyl side chain ontosight.ainih.gov. The sodium salt has a molecular formula of C16H17N2O5S.Na ontosight.ai.

This compound is characterized by a para-hydroxyphenylacetyl side chain, giving it the molecular formula C16H17N2O5S.Na and a molecular weight of approximately 372.37 g/mol lgcstandards.com.

The sodium salt form of penicillins generally enhances their solubility, facilitating pharmaceutical formulation and administration ontosight.aiagrovetmarket.com. While direct comparative biochemical data regarding stability or specific reactivity between this compound and Penicillin G or V is not extensively detailed in the provided sources, the structural variations in their side chains are the basis for any subtle differences in their interactions or properties.

Comparison with Semisynthetic Penicillins (e.g., Ampicillin (B1664943), Oxacillin (B1211168), Nafcillin)

Semisynthetic penicillins were developed to overcome limitations of natural penicillins, such as susceptibility to bacterial β-lactamases and narrower spectrum of activity wikipedia.orgwikipedia.orgcancer.govmdpi.comontosight.aiwikipedia.orgbiocompare.compatsnap.comwikipedia.org.

Ampicillin is a broad-spectrum, semisynthetic penicillin that targets PBPs and interferes with peptidoglycan synthesis, similar to natural penicillins, but with activity against a wider range of Gram-positive and Gram-negative bacteria cancer.govbiocompare.com.

Oxacillin and Nafcillin (B1677895) are penicillinase-resistant penicillins. Their modified chemical structures, featuring bulky side chains (e.g., isoxazolyl for oxacillin, naphthoyl for nafcillin), render them less susceptible to degradation by β-lactamase enzymes produced by bacteria like Staphylococcus aureus ontosight.aiwikipedia.orgpatsnap.comwikipedia.org. Penicillin X, being a natural penicillin, lacks this inherent resistance to β-lactamases wikipedia.orgwikipedia.orgmdpi.comwikipedia.orgwikipedia.org. Oxacillin sodium has a molecular formula of C19H18N3NaO5S, while nafcillin has a formula of C21H22N2O5S wikipedia.orgnih.gov.

Comparative Analysis of PBP Affinities Across Different Beta-Lactams

Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall wikipedia.orgdoseme-rx.comagrovetmarket.comdrugbank.com. All β-lactam antibiotics, including this compound, exert their antibacterial effects by binding to and inactivating these PBPs, thereby disrupting cell wall integrity and leading to bacterial lysis wikipedia.orgdoseme-rx.comdrugbank.com. The binding affinity of β-lactams to specific PBPs can vary, influencing their spectrum of activity and efficacy against different bacterial species wikipedia.orgasm.orgasm.orgresearchgate.netnih.gov.

While specific quantitative PBP affinity data for this compound are not detailed in the provided literature, it is understood that, as a penicillin, it targets PBPs. Semisynthetic penicillins like oxacillin and nafcillin also bind to PBPs, with their structural modifications contributing to their penicillinase resistance and efficacy against certain resistant strains drugbank.comontosight.aipatsnap.comwikipedia.org. Resistance can also arise when bacteria develop altered PBPs that exhibit reduced binding affinity for β-lactam antibiotics nih.govwikipedia.orgwikipedia.orgreactgroup.orgfrontiersin.orgoup.com.

Data Table 1: Comparative Properties of Selected Penicillins

FeatureThis compoundPenicillin G SodiumPenicillin V SodiumAmpicillinOxacillin SodiumNafcillin Sodium
Class Natural PenicillinNatural PenicillinNatural PenicillinSemisynthetic PenicillinSemisynthetic PenicillinSemisynthetic Penicillin
Side Chain p-HydroxyphenylacetylPhenylacetylPhenoxymethylacetylα-aminophenylacetyl5-methyl-3-phenyl-4-isoxazolylcarbonyl2-ethoxy-1-naphthoyl
Molecular Formula (approx.) C16H17N2O5S.NaC16H17N2O4S.NaC16H17N2O5S.NaC16H19N3O4S (sodium salt)C19H18N3NaO5SC21H21N2NaO5S (approx. sodium salt)
Molecular Weight (approx.) 372.37 g/mol 356.37 g/mol ~364.36 g/mol ~371.38 g/mol 423.43 g/mol ~436.48 g/mol
β-Lactamase Resistance SusceptibleSusceptibleSusceptibleSusceptibleHighly ResistantHighly Resistant
Primary Target Penicillin-Binding Proteins (PBPs)Penicillin-Binding Proteins (PBPs)Penicillin-Binding Proteins (PBPs)Penicillin-Binding Proteins (PBPs)Penicillin-Binding Proteins (PBPs)Penicillin-Binding Proteins (PBPs)

Comparative Resistance Mechanisms to Various Penicillins

Bacteria employ several mechanisms to develop resistance to penicillin antibiotics, including this compound. Understanding these mechanisms allows for a comparative analysis of their effectiveness against different penicillin classes.

β-Lactamase Production: This is the most prevalent resistance mechanism, where bacteria produce enzymes (β-lactamases) that hydrolyze the β-lactam ring, rendering the antibiotic inactive wikipedia.orgnih.govwikipedia.orgmdpi.comwikipedia.orgwikipedia.orgreactgroup.org. Natural penicillins like Penicillin X, Penicillin G, and Penicillin V are susceptible to degradation by these enzymes wikipedia.orgwikipedia.orgmdpi.comwikipedia.orgwikipedia.org. In contrast, semisynthetic penicillins such as oxacillin and nafcillin were specifically designed with structural modifications to resist β-lactamase activity ontosight.aiwikipedia.orgpatsnap.comwikipedia.org.

Altered Penicillin-Binding Proteins (PBPs): Bacteria can acquire mutations that alter the structure of their PBPs, reducing the affinity of β-lactam antibiotics for their targets. This diminished binding impairs the antibiotic's ability to inhibit cell wall synthesis nih.govwikipedia.orgwikipedia.orgreactgroup.orgfrontiersin.orgoup.com. This mechanism affects all penicillin classes, including this compound.

Reduced Permeability: Changes in the bacterial outer membrane, such as alterations in porin channels (particularly in Gram-negative bacteria), can restrict the entry of antibiotics into the cell nih.govwikipedia.orgreactgroup.orgfrontiersin.orgoup.com.

Efflux Pumps: Bacteria can also develop resistance by actively pumping antibiotics out of the cell using efflux pump systems, thereby lowering intracellular antibiotic concentrations reactgroup.orgoup.com.

Data Table 2: Comparative Susceptibility to Resistance Mechanisms

Resistance MechanismThis compoundPenicillin GPenicillin VAmpicillinOxacillinNafcillin
β-Lactamase Production SusceptibleSusceptibleSusceptibleSusceptibleResistantResistant
Altered PBPs SusceptibleSusceptibleSusceptibleSusceptibleSusceptibleSusceptible
Reduced Permeability SusceptibleSusceptibleSusceptibleSusceptibleSusceptibleSusceptible
Efflux Pumps SusceptibleSusceptibleSusceptibleSusceptibleSusceptibleSusceptible

Q & A

Q. How can researchers determine the purity and structural integrity of Penicillin X sodium in experimental batches?

Methodological Answer:

  • Chromatographic Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. Calibrate using reference standards of this compound .
  • Spectroscopic Validation : Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C spectra) and compare peaks to published data .
  • Mass Spectrometry : Employ LC-MS to detect degradation products or impurities, ensuring a mass error threshold <5 ppm .

Q. What in vitro models are appropriate for evaluating the antibacterial efficacy of this compound against β-lactamase-producing strains?

Methodological Answer:

  • Bacterial Strains : Use standardized clinical isolates (e.g., Staphylococcus aureus ATCC 29213) with confirmed β-lactamase activity via nitrocefin hydrolysis assays .
  • Broth Microdilution : Perform minimum inhibitory concentration (MIC) tests in cation-adjusted Mueller-Hinton broth, adhering to CLSI guidelines .
  • Combination Studies : Co-administer β-lactamase inhibitors (e.g., clavulanic acid) to assess synergy using fractional inhibitory concentration (FIC) indices .

Q. How should researchers design dose-response studies for this compound in animal infection models?

Methodological Answer:

  • Animal Models : Select immunocompetent murine models (e.g., thigh infection or sepsis) with pathogen inoculation levels of 10610^6 CFU/mL .
  • Dosing Regimens : Implement logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) administered via intravenous or intramuscular routes .
  • Endpoint Analysis : Measure bacterial load reduction in target tissues (CFU/g) and survival rates over 7 days, using Kaplan-Meier survival curves .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data for this compound in different studies be resolved?

Methodological Answer:

  • Meta-Analysis : Aggregate PK data from published studies (e.g., AUC, CmaxC_{\text{max}}) and apply mixed-effects modeling to account for inter-study variability .
  • Physiologically Based PK (PBPK) Modeling : Simulate drug distribution in virtual populations using software like GastroPlus, incorporating renal clearance parameters .
  • In Vivo Validation : Conduct cross-over studies in healthy volunteers with controlled covariates (e.g., renal function, age) to isolate confounding factors .

Q. What strategies optimize the stability of this compound in novel drug delivery systems (e.g., nanoparticles)?

Methodological Answer:

  • Formulation Screening : Test lyophilized nanoparticles with stabilizers (e.g., trehalose) and assess drug loading efficiency via UV-Vis spectroscopy .
  • Accelerated Stability Testing : Incubate formulations at 40°C/75% RH for 6 months, monitoring degradation via HPLC and comparing to ICH Q1A guidelines .
  • Release Kinetics : Use Franz diffusion cells to evaluate sustained release profiles in simulated physiological fluids (pH 7.4) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer:

  • Pharmacodynamic (PD) Bridging : Calculate the fAUC/f\text{AUC}/MIC ratio to correlate in vitro MICs with in vivo outcomes, targeting a threshold >100 for bactericidal activity .
  • Host-Pathogen Interaction Models : Incorporate immune cell co-cultures (e.g., macrophages + bacteria) in vitro to mimic in vivo microenvironments .
  • Transcriptomic Profiling : Perform RNA-seq on pathogens extracted from in vivo models to identify resistance mechanisms absent in vitro .

Methodological Frameworks

Q. What PICOT elements are critical for clinical research on this compound?

Methodological Answer:

  • Population (P) : Define patient subgroups (e.g., immunocompromised adults) .
  • Intervention (I) : Specify dosing (e.g., 2 g IV q6h) and administration routes .
  • Comparison (C) : Use active comparators (e.g., ampicillin-sulbactam) or placebo .
  • Outcome (O) : Measure microbiological eradication or 30-day mortality .
  • Time (T) : Set follow-up periods (e.g., 14 days post-treatment) .

Q. How to conduct a systematic review on this compound’s resistance mechanisms?

Methodological Answer:

  • Search Strategy : Use MeSH terms in PubMed/Embase (e.g., "this compound" AND "resistance" AND "beta-lactamase") .
  • Quality Assessment : Apply ROBINS-I tool for bias evaluation in non-randomized studies .
  • Data Synthesis : Perform meta-regression to analyze resistance trends by geographic region .

Data Reporting Standards

Q. What experimental details must be included to ensure reproducibility of this compound studies?

  • Materials : Specify batch numbers, suppliers, and purity levels .
  • Statistical Methods : Report exact p-values, confidence intervals, and software (e.g., GraphPad Prism v9) .
  • Ethics Compliance : Declare IACUC or IRB approval numbers for animal/human studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.